Cas no 321309-31-3 (2,1,3-benzothiadiazole-5-carbonyl chloride)

2,1,3-Benzothiadiazole-5-carbonyl chloride is a reactive heterocyclic compound primarily used as a key intermediate in organic synthesis. Its benzothiadiazole core imparts electron-withdrawing properties, making it valuable for constructing conjugated systems in materials science, particularly for optoelectronic applications. The carbonyl chloride group enables efficient acylation reactions, facilitating the introduction of the benzothiadiazole moiety into polymers, small molecules, or coordination complexes. This compound is especially useful in synthesizing high-performance organic semiconductors, dyes, and photovoltaic materials due to its ability to enhance charge transport and light absorption. Handling requires anhydrous conditions due to its moisture sensitivity. Its structural versatility and reactivity make it a preferred choice for advanced functional material development.
2,1,3-benzothiadiazole-5-carbonyl chloride structure
321309-31-3 structure
Product Name:2,1,3-benzothiadiazole-5-carbonyl chloride
CAS No:321309-31-3
MF:C7H3ClN2OS
MW:198.62951874733
MDL:MFCD02681992
CID:303940
PubChem ID:2776288
Update Time:2025-11-01

2,1,3-benzothiadiazole-5-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,1,3-Benzothiadiazole-5-carbonylchloride
    • benzo[c][1,2,5]thiadiazole-5-carbonyl chloride
    • Benzo-2,1,3-thiadiazole-5-carbonyl chloride
    • F2190-0167
    • 2,1,3-benzothiadiazole-5-carbonyl chloride
    • SCHEMBL1020666
    • STVKFABXTFREFG-UHFFFAOYSA-N
    • benzo[c][1,2,5]thiadiazole-5-carbonylchloride
    • EN300-236402
    • A821149
    • Benzo[1,2,5]thiadiazole-5-carbonyl chloride
    • DTXSID70379957
    • BB 0246860
    • FT-0609000
    • AKOS005217044
    • BP-10319
    • 321309-31-3
    • 2,1,3-Benzothiadiazole-5-carbonyl chloride, AldrichCPR
    • MFCD02681992
    • MDL: MFCD02681992
    • Inchi: 1S/C7H3ClN2OS/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H
    • InChI Key: STVKFABXTFREFG-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC2C(C=1)=NSN=2)=O

Computed Properties

  • Exact Mass: 197.96500
  • Monoisotopic Mass: 197.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.577
  • Melting Point: 111 °C
  • Boiling Point: 297.6°C at 760 mmHg
  • Flash Point: 133.8°C
  • Refractive Index: 1.704
  • PSA: 71.09000
  • LogP: 2.07030

2,1,3-benzothiadiazole-5-carbonyl chloride Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 3261
  • Hazard Category Code: 34
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R34
  • Safety Term:S26;S36/37/39;S45

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2,1,3-benzothiadiazole-5-carbonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:321309-31-3)2,1,3-benzothiadiazole-5-carbonyl chloride
Order Number:A821149
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):159.0
Email:sales@amadischem.com

Additional information on 2,1,3-benzothiadiazole-5-carbonyl chloride

2,1,3-Benzothiadiazole-5-carbonyl Chloride: A Comprehensive Overview

The compound with CAS No 321309-31-3, commonly referred to as 2,1,3-benzothiadiazole-5-carbonyl chloride, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its versatile applications in various industries, including pharmaceuticals, agrochemicals, and materials science. The benzothiadiazole core of this molecule is a heterocyclic structure that imparts unique electronic properties, making it an invaluable building block in synthetic chemistry.

Recent studies have highlighted the potential of 2,1,3-benzothiadiazole-5-carbonyl chloride as a key intermediate in the synthesis of advanced materials. For instance, researchers have explored its role in the development of novel polymers with enhanced thermal stability and mechanical properties. The chloride group at the 5-position of the benzothiadiazole ring facilitates nucleophilic substitution reactions, enabling the incorporation of diverse functional groups into the molecule. This versatility has made it a cornerstone in the design of high-performance materials for electronic and optoelectronic applications.

In the pharmaceutical sector, 2,1,3-benzothiadiazole-5-carbonyl chloride has been utilized as a precursor for bioactive compounds. Its ability to form stable amides with amino acids has led to its application in drug discovery programs targeting various therapeutic areas. For example, recent research has demonstrated its potential in the development of inhibitors for kinases involved in cancer progression. The benzothiadiazole moiety is particularly advantageous due to its ability to modulate drug pharmacokinetics and bioavailability.

The synthesis of 2,1,3-benzothiadiazole-5-carbonyl chloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the cyclization of an appropriate thioamide derivative followed by chlorination at the carbonyl position. This method ensures high purity and yields of the final product. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

From an environmental perspective, the handling and disposal of 2,1,3-benzothiadiazole-5-carbonyl chloride must adhere to stringent safety protocols. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to minimize exposure and prevent contamination of water systems. Researchers are actively exploring greener synthesis routes that reduce waste generation and improve sustainability.

In conclusion, 2,1,3-benzothiadiazole-5-carbonyl chloride (CAS No 321309-31-3) stands as a pivotal compound in modern organic chemistry. Its unique structural features and reactivity make it indispensable in various industrial applications. As research continues to uncover new avenues for its use, this compound is poised to play an even more critical role in advancing scientific and technological frontiers.

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Amadis Chemical Company Limited
(CAS:321309-31-3)2,1,3-benzothiadiazole-5-carbonyl chloride
A821149
Purity:99%
Quantity:1g
Price ($):159.0
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